molecular formula C9H10N4O2S2 B11540909 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 311785-69-0

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11540909
CAS No.: 311785-69-0
M. Wt: 270.3 g/mol
InChI Key: DWHMUQLGYYAXDW-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thiadiazole ring is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival of urease-producing bacteria, such as Helicobacter pylori .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Properties

311785-69-0

Molecular Formula

C9H10N4O2S2

Molecular Weight

270.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C9H10N4O2S2/c10-8-12-13-9(17-8)16-5-7(14)11-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,10,12)(H,11,14)

InChI Key

DWHMUQLGYYAXDW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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